N-benzyl-1-cyclopropylethanamine
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Overview
Description
N-benzyl-1-cyclopropylethanamine is an organic compound with the molecular formula C₁₂H₁₇N It is a derivative of ethanamine, featuring a benzyl group attached to the nitrogen atom and a cyclopropyl group attached to the ethyl chain
Synthetic Routes and Reaction Conditions:
Triethylamine in Hexane: One common method involves the reaction of this compound with triethylamine in hexane.
Sodium in Isopropyl Alcohol: Another method involves the use of sodium in isopropyl alcohol, which requires heating to achieve the desired product.
Sodium Tetrahydroborate in Methanol: This method involves the reduction of the compound using sodium tetrahydroborate in methanol at room temperature.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes to ensure high yield and purity. These methods are optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium tetrahydroborate or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the benzyl or cyclopropyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Triethylamine: Used in hexane for substitution reactions.
Sodium Tetrahydroborate: Employed in methanol for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines.
Scientific Research Applications
N-benzyl-1-cyclopropylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which N-benzyl-1-cyclopropylethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-1-cyclopropylmethanamine: Similar in structure but with a methylene group instead of an ethylene chain.
N-benzyl-1-cyclopropylpropanamine: Features a propyl group instead of an ethyl chain.
N-benzyl-1-cyclopropylbutanamine: Contains a butyl group, offering different chemical properties.
Uniqueness: N-benzyl-1-cyclopropylethanamine is unique due to its specific combination of benzyl and cyclopropyl groups attached to an ethanamine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-benzyl-1-cyclopropylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFIYTMWMGDDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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